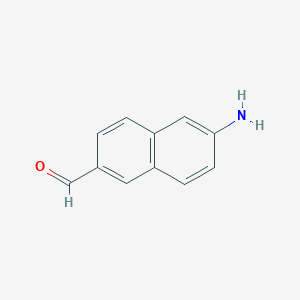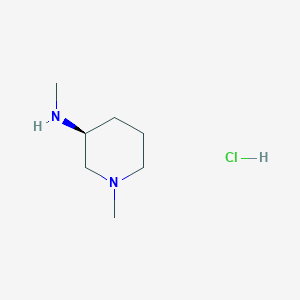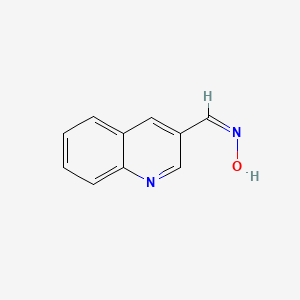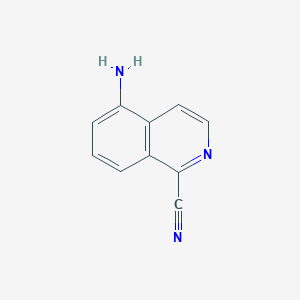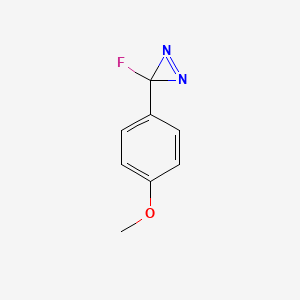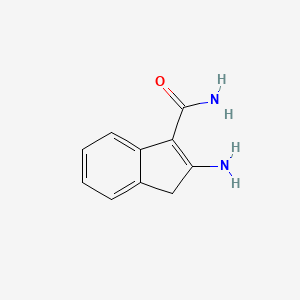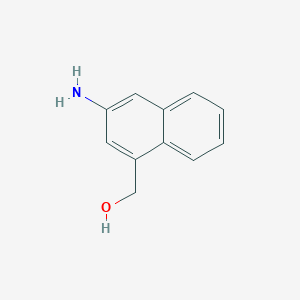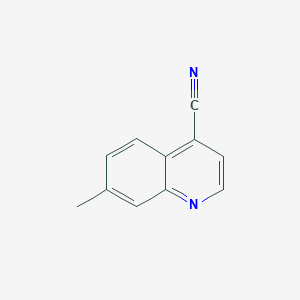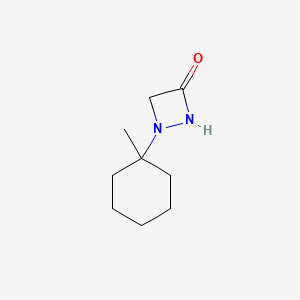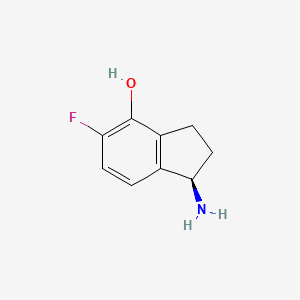
(R)-1-Amino-5-fluoro-2,3-dihydro-1H-inden-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-Amino-5-fluoro-2,3-dihydro-1H-inden-4-ol is a chiral compound with a unique structure that includes an amino group, a fluorine atom, and a hydroxyl group attached to an indane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Amino-5-fluoro-2,3-dihydro-1H-inden-4-ol typically involves several steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Indane Backbone: The indane backbone can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Amino Group Addition: The amino group can be introduced through a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Hydroxyl Group Addition: The hydroxyl group can be introduced through a hydroxylation reaction, often using a hydroxylating agent like osmium tetroxide.
Industrial Production Methods
Industrial production of ®-1-Amino-5-fluoro-2,3-dihydro-1H-inden-4-ol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
®-1-Amino-5-fluoro-2,3-dihydro-1H-inden-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Substitution: Diethylaminosulfur trifluoride (DAST), acetonitrile as solvent.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted indane derivatives.
科学研究应用
®-1-Amino-5-fluoro-2,3-dihydro-1H-inden-4-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-1-Amino-5-fluoro-2,3-dihydro-1H-inden-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The hydroxyl group can participate in additional hydrogen bonding, stabilizing the compound’s interaction with its target.
相似化合物的比较
Similar Compounds
®-1-Amino-2,3-dihydro-1H-inden-4-ol: Lacks the fluorine atom, resulting in different binding affinities and reactivity.
®-1-Amino-5-chloro-2,3-dihydro-1H-inden-4-ol: Contains a chlorine atom instead of fluorine, leading to different chemical properties.
®-1-Amino-5-bromo-2,3-dihydro-1H-inden-4-ol: Contains a bromine atom, which affects its reactivity and interactions.
Uniqueness
®-1-Amino-5-fluoro-2,3-dihydro-1H-inden-4-ol is unique due to the presence of the fluorine atom, which enhances its binding affinity and stability in biological systems. This makes it a valuable compound in medicinal chemistry and other scientific research applications.
属性
分子式 |
C9H10FNO |
|---|---|
分子量 |
167.18 g/mol |
IUPAC 名称 |
(1R)-1-amino-5-fluoro-2,3-dihydro-1H-inden-4-ol |
InChI |
InChI=1S/C9H10FNO/c10-7-3-1-5-6(9(7)12)2-4-8(5)11/h1,3,8,12H,2,4,11H2/t8-/m1/s1 |
InChI 键 |
YOSWMOIDHORHII-MRVPVSSYSA-N |
手性 SMILES |
C1CC2=C([C@@H]1N)C=CC(=C2O)F |
规范 SMILES |
C1CC2=C(C1N)C=CC(=C2O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



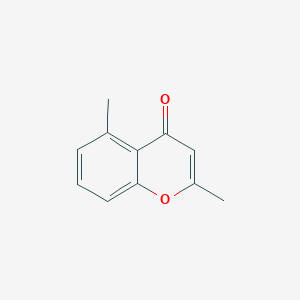
![2-Chloro-5-methyl-3H-imidazo[4,5-B]pyridine](/img/structure/B11915980.png)
